molecular formula C29H30NOPS B8196648 [S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8196648
M. Wt: 471.6 g/mol
InChI Key: RTEPAEFPZJXJEI-QPQHGXMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinamide moiety. These structural elements contribute to its versatility and reactivity, making it a valuable compound for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diphenylphosphino Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphino group.

    Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine, followed by purification to obtain the desired sulfinamide derivative.

    Coupling of the Two Moieties: The final step involves the coupling of the diphenylphosphino group with the sulfinamide derivative under conditions that ensure the formation of the desired chiral compound.

Industrial Production Methods

Industrial production of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines or other reduced forms.

    Substitution: The diphenylphosphino group can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are major products formed during oxidation reactions.

    Reduction: Amines and other reduced derivatives are common products of reduction reactions.

    Substitution: Substituted phosphino derivatives are formed during substitution reactions.

Scientific Research Applications

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions and the synthesis of chiral compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development and the synthesis of bioactive molecules.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal centers, forming complexes that catalyze various chemical reactions. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity. These interactions contribute to the compound’s effectiveness in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphinoethane: A similar compound with a diphenylphosphino group but lacking the sulfinamide moiety.

    Sulfinamide Derivatives: Compounds with similar sulfinamide groups but different substituents on the phosphino group.

Uniqueness

[S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is unique due to the combination of its diphenylphosphino and sulfinamide groups, which confer distinct reactivity and selectivity. This combination allows for versatile applications in asymmetric catalysis and other fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(R)-N-[(S)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEPAEFPZJXJEI-QPQHGXMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 2
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 3
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 4
Reactant of Route 4
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 5
Reactant of Route 5
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Reactant of Route 6
[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.